molecular formula C12H15IO2 B12806757 Methyl 5-(4-iodophenyl)pentanoate

Methyl 5-(4-iodophenyl)pentanoate

Cat. No.: B12806757
M. Wt: 318.15 g/mol
InChI Key: MDBFKMASEIXGBA-UHFFFAOYSA-N
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Description

Methyl 5-(4-iodophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodophenyl group attached to a pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-iodophenyl)pentanoate typically involves the esterification of 5-(4-iodophenyl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-iodophenyl)pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 5-(4-iodophenyl)pentanol.

    Oxidation: Formation of 5-(4-iodophenyl)pentanoic acid.

Scientific Research Applications

Methyl 5-(4-iodophenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving esterases and other enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of radiopharmaceuticals for imaging and therapy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-iodophenyl)pentanoate involves its interaction with molecular targets such as enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The iodophenyl group may also interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-iodophenyl)pentanoate
  • Methyl 4-(4-iodophenyl)butanoate
  • Ethyl 5-(4-iodophenyl)pentanoate

Uniqueness

Methyl 5-(4-iodophenyl)pentanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the iodophenyl group on the pentanoate chain influences its interaction with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

methyl 5-(4-iodophenyl)pentanoate

InChI

InChI=1S/C12H15IO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3

InChI Key

MDBFKMASEIXGBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=C(C=C1)I

Origin of Product

United States

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